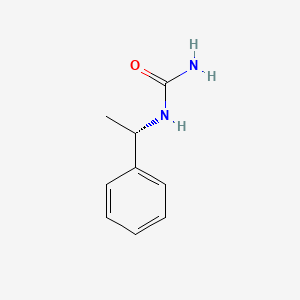

(S)-1-(1-phenylethyl)urea

Descripción general

Descripción

(S)-1-(1-phenylethyl)urea is an organic compound characterized by the presence of a phenylethyl group attached to a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-phenylethyl)urea typically involves the reaction of (S)-1-phenylethylamine with an isocyanate or a carbamate. One common method is the reaction of (S)-1-phenylethylamine with phenyl isocyanate under mild conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(1-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

Oxidation: Products include phenylacetic acid or acetophenone.

Reduction: Products include (S)-1-phenylethylamine.

Substitution: Products include brominated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

(S)-1-(1-phenylethyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (S)-1-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(1-phenylethyl)urea: The enantiomer of (S)-1-(1-phenylethyl)urea, which may have different biological activities.

N-phenylurea: A simpler analog that lacks the phenylethyl group.

N,N’-diphenylurea: A related compound with two phenyl groups attached to the urea moiety.

Uniqueness

This compound is unique due to its chiral nature and the presence of the phenylethyl group, which can impart specific stereochemical and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

(S)-1-(1-phenylethyl)urea, also known as 1-phenyl-3-(1-phenylethyl)urea, has garnered attention in recent years due to its promising biological activities, particularly as a calcium release-activated calcium (CRAC) channel inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 25144-64-3

This compound features a urea functional group linked to a phenylethyl moiety, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of CRAC channels by targeting the ORAI1 protein. The mechanism involves modulating calcium influx in cells, which is critical for various cellular functions, including immune responses and cell signaling pathways.

In a study conducted by Zhang et al. (2015), this compound was shown to inhibit Ca influx with an IC50 value of 3.25 ± 0.17 μmol/L, highlighting its potency as a CRAC channel inhibitor . The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could enhance its inhibitory effects while reducing cytotoxicity in Jurkat cells, a type of T lymphocyte .

Antitumor Activity

Recent studies have suggested that this compound exhibits anti-tumor activity by targeting casein kinase 1 (CK1), which plays a significant role in cancer cell proliferation and survival. This suggests potential applications in cancer therapy.

Immunomodulatory Effects

The inhibition of CRAC channels by this compound also positions it as a candidate for treating immune disorders. By modulating calcium signaling pathways, the compound can influence immune cell activation and cytokine production, making it relevant for conditions like allergies and autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Propiedades

IUPAC Name |

[(1S)-1-phenylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBVEKNACPPAB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515186 | |

| Record name | N-[(1S)-1-Phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25144-64-3 | |

| Record name | N-[(1S)-1-Phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.